

# Application Notes: Lymphocyte Proliferation Assay Using CFDA-SE

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## Compound of Interest

Compound Name: CFDA-SE

Cat. No.: B7799389

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## Introduction

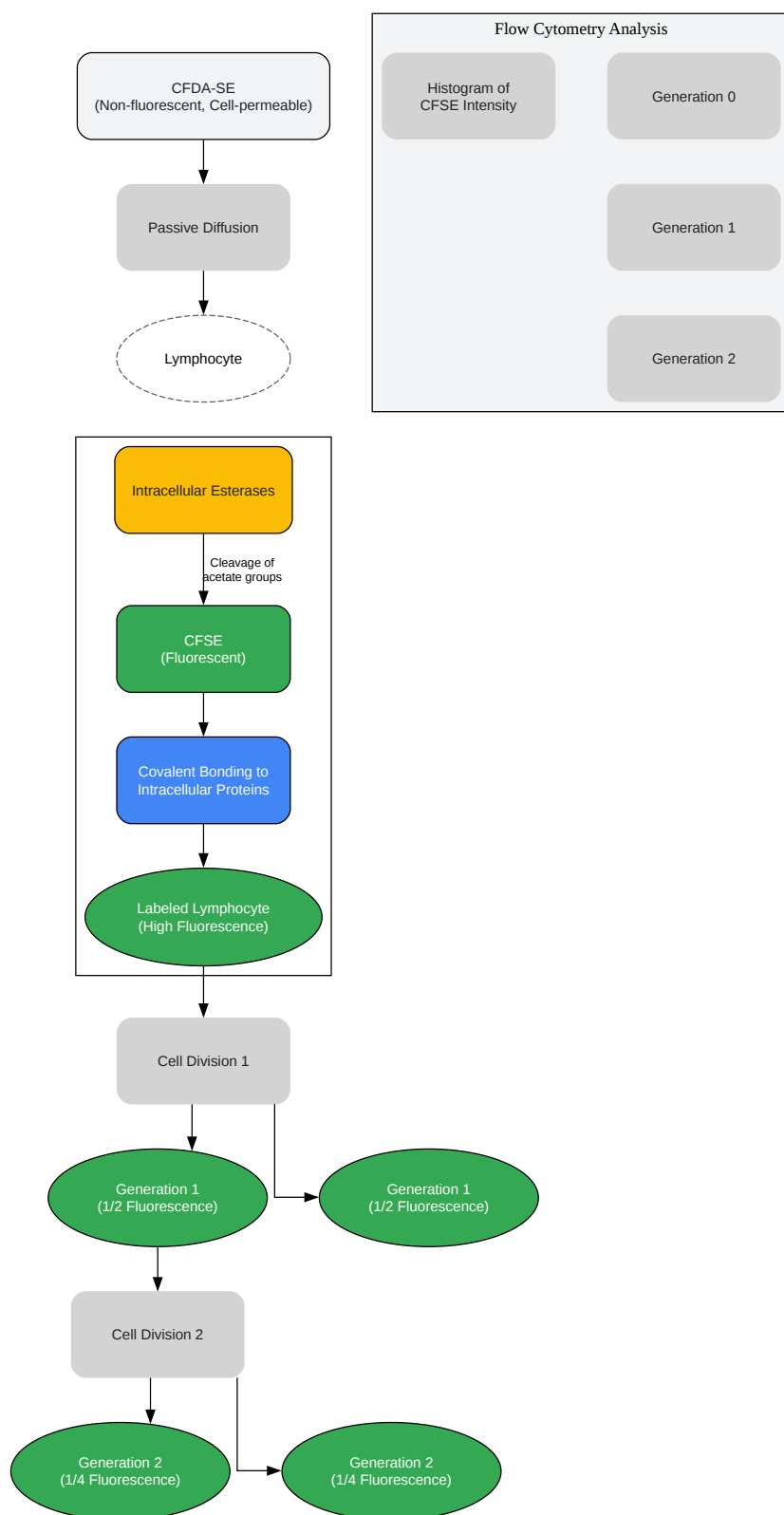
The assessment of lymphocyte proliferation is a cornerstone of immunological research and is critical in the development of novel therapeutics, including immunomodulatory drugs and vaccines. The Carboxyfluorescein Diacetate Succinimidyl Ester (**CFDA-SE**) based assay is a robust and widely adopted method for monitoring and quantifying lymphocyte proliferation.<sup>[1][2]</sup> This technique utilizes a cell-permeable dye that allows for the tracking of cell divisions in vitro and in vivo.<sup>[2]</sup>

**CFDA-SE** is a non-fluorescent compound that passively diffuses into cells.<sup>[3][4][5]</sup> Once inside, intracellular esterases cleave the acetate groups, converting it into the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).<sup>[2][6][7][8]</sup> The succinimidyl ester group of CFSE covalently binds to primary amine groups on intracellular proteins, ensuring the fluorescent label is retained within the cell.<sup>[2][5][6]</sup>

The key principle of this assay lies in the halving of CFSE fluorescence with each cell division.<sup>[6][7]</sup> As a labeled lymphocyte divides, the CFSE is distributed equally between the two daughter cells.<sup>[3][9]</sup> This progressive halving of fluorescence intensity allows for the clear identification of distinct generations of proliferating cells using flow cytometry.<sup>[3]</sup> Each peak on a flow cytometry histogram corresponds to a successive generation of divided cells, providing a detailed and quantitative measure of the proliferative response.<sup>[3][10]</sup>

## Principle of CFDA-SE Staining and Proliferation Analysis

The following diagram illustrates the mechanism of **CFDA-SE** labeling and the subsequent analysis of cell proliferation.



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Principle of **CFDA-SE** labeling and proliferation tracking.

## Experimental Protocols

This section provides a detailed methodology for performing a lymphocyte proliferation assay using **CFDA-SE**.

### Materials

- **CFDA-SE** (5(6)-Carboxyfluorescein diacetate succinimidyl ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
- Lymphocyte suspension (e.g., isolated PBMCs or purified T cells)
- Stimulating agent (e.g., anti-CD3/CD28 antibodies, PHA, or specific antigen)
- Flow cytometer with a 488 nm laser

### Reagent Preparation

Reagent	Preparation	Storage
CFDA-SE Stock Solution (5 mM)	Dissolve 25 mg of CFDA-SE in 8.96 mL of anhydrous DMSO. <a href="#">[2]</a> Vortex to mix.	Aliquot into single-use vials and store at -20°C, protected from light and moisture. <a href="#">[11]</a>
CFDA-SE Working Solution (0.5 - 10 µM)	Dilute the 5 mM stock solution in pre-warmed (37°C) PBS or HBSS without protein. The optimal concentration should be determined for each cell type and experimental condition.	Prepare fresh just before use.
Wash Buffer	PBS or HBSS containing 0.1% BSA.	Store at 4°C.
Quenching Solution	Complete cell culture medium containing at least 10% FBS.	Store at 4°C.

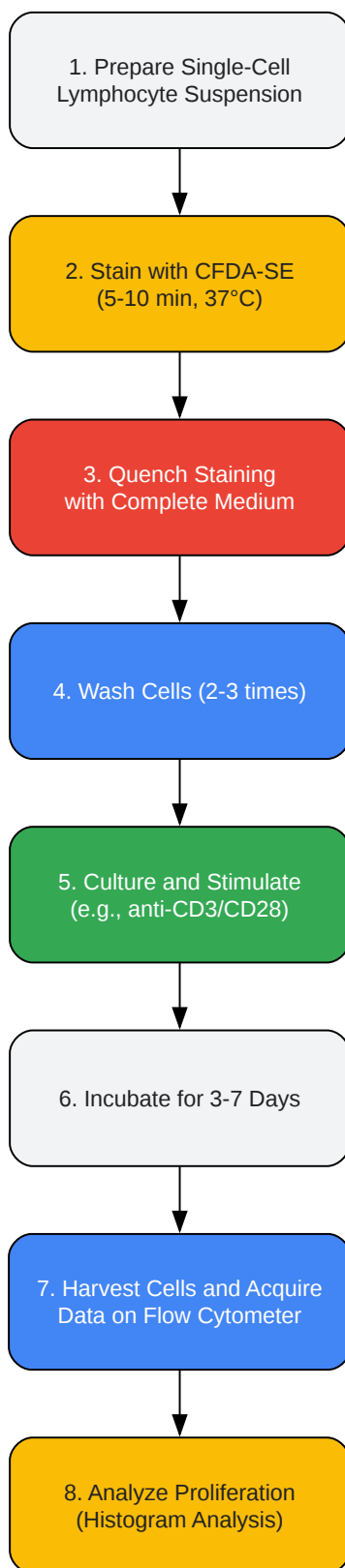
## Staining Protocol for Suspension Cells

- Cell Preparation:
  - Start with a single-cell suspension of lymphocytes at a concentration of  $1 \times 10^6$  to  $5 \times 10^7$  cells/mL in PBS or HBSS with 0.1% BSA.[\[11\]](#) Ensure cells are healthy and have high viability.
- Staining:
  - Add an equal volume of the 2X **CFDA-SE** working solution to the cell suspension. For example, add 1 mL of 10 µM **CFDA-SE** to 1 mL of cell suspension for a final concentration of 5 µM.[\[12\]](#)
  - Gently mix and incubate for 5-10 minutes at 37°C, protected from light.[\[10\]](#)[\[12\]](#)
- Quenching the Staining Reaction:

- To stop the staining, add 5-10 volumes of ice-cold complete culture medium (containing FBS) to the cell suspension and centrifuge.[5]
- Washing:
  - Wash the cells two to three times with complete culture medium to remove any unbound dye.[10] An additional 5-minute incubation at 37°C between the second and third washes can help unbound **CFDA-SE** to diffuse out of the cells.[12]
- Cell Culture and Stimulation:
  - Resuspend the labeled cells in complete culture medium at the desired density.
  - Aliquot a portion of the cells as an unstained control and a stained, unstimulated (time zero) control.
  - Add the appropriate stimulus (e.g., anti-CD3/CD28, PHA) to the remaining cells to induce proliferation.
  - Culture the cells for the desired period (typically 3-7 days) at 37°C in a humidified CO<sub>2</sub> incubator.

## Experimental Workflow

The following diagram outlines the key steps in the **CFDA-SE** lymphocyte proliferation assay.



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Workflow of the **CFDA-SE** lymphocyte proliferation assay.

## Data Presentation and Analysis

Data from the **CFDA-SE** assay is acquired using a flow cytometer. The CFSE fluorescence is typically detected in the FITC channel (FL1).

### Quantitative Data Summary

Parameter	Recommended Range	Notes
Cell Concentration for Staining	$1 \times 10^6$ - $5 \times 10^7$ cells/mL	Higher concentrations may require higher CFDA-SE concentrations. <a href="#">[6]</a>
CFDA-SE Working Concentration	0.5 - 10 $\mu$ M	Optimal concentration is cell-type dependent and should be titrated. <a href="#">[5]</a> <a href="#">[12]</a>
Staining Time	5 - 20 minutes	Longer incubation times can increase toxicity. <a href="#">[2]</a> <a href="#">[6]</a>
Staining Temperature	37°C	
Culture Period	3 - 7 days	Dependent on the kinetics of the proliferative response.

### Data Analysis

The analysis of CFSE data involves gating on the live lymphocyte population and then visualizing the CFSE fluorescence on a histogram.

- **Unproliferated Cells (Generation 0):** The stained, unstimulated control will show a single bright peak, representing the starting fluorescence of the non-dividing population.
- **Proliferated Cells:** In the stimulated sample, a series of peaks will appear to the left of the Generation 0 peak. Each successive peak represents a subsequent generation of daughter cells with half the fluorescence intensity of the preceding generation.
- **Proliferation Metrics:** Specialized software can be used to model the histogram data and calculate various proliferation parameters, such as:



- Division Index: The average number of divisions for all cells that have divided.
- Proliferation Index: The average number of divisions for all cells in the original population.
- Percentage of Divided Cells: The percentage of cells that have undergone at least one division.

## Troubleshooting

Issue	Possible Cause	Suggested Solution
High Cell Death/Low Proliferation	CFDA-SE concentration is too high, leading to cytotoxicity. <a href="#">[6]</a>	Titrate the CFDA-SE concentration to find the lowest effective concentration. <a href="#">[12]</a>
Suboptimal cell culture conditions or stimulation.	Optimize stimulus concentration and culture conditions. Ensure high cell viability before staining.	
Weak CFSE Staining	Hydrolysis of CFDA-SE stock solution.	Prepare fresh aliquots of CFDA-SE in anhydrous DMSO. <a href="#">[11]</a>
Insufficient CFDA-SE concentration.	Increase the CFDA-SE concentration.	
Broad CFSE Peaks	Asynchronous cell division or uneven dye distribution.	This is a known biological phenomenon. <a href="#">[9]</a> Ensure a single-cell suspension before staining.
Instrument variability.	Ensure the flow cytometer is properly calibrated.	
High Background Fluorescence	Incomplete removal of unbound dye.	Perform thorough washing steps after staining. <a href="#">[10]</a>
Cell autofluorescence.	Include an unstained control to set the baseline fluorescence.	

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